Cas no 2549044-13-3 (4-Cyclopropyl-2-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine)

4-Cyclopropyl-2-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a cyclopropyl group, a methyl group, and a piperazine-linked pyrazolo[1,5-a]pyrimidine moiety. This structure imparts potential pharmacological relevance, particularly in kinase inhibition or receptor modulation, due to its fused polycyclic system and nitrogen-rich framework. The cyclopropyl and pyrazolopyrimidine groups may enhance metabolic stability and binding affinity, making it a candidate for medicinal chemistry applications. Its well-defined synthetic route allows for precise modifications, facilitating structure-activity relationship studies. The compound’s balanced lipophilicity and steric properties suggest suitability for further optimization in drug discovery programs.
4-Cyclopropyl-2-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine structure
2549044-13-3 structure
Product Name:4-Cyclopropyl-2-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine
CAS No:2549044-13-3
MF:C18H21N7
MW:335.406242132187
CID:5314741
PubChem ID:154582661
Update Time:2025-05-20

4-Cyclopropyl-2-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 5-[4-(6-Cyclopropyl-2-methyl-4-pyrimidinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine
    • F6788-0556
    • 2549044-13-3
    • AKOS040729450
    • 4-cyclopropyl-2-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine
    • 4-Cyclopropyl-2-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine
    • Inchi: 1S/C18H21N7/c1-13-20-15(14-2-3-14)12-18(21-13)24-10-8-23(9-11-24)16-5-7-25-17(22-16)4-6-19-25/h4-7,12,14H,2-3,8-11H2,1H3
    • InChI Key: ODBRDMNIEWLQMY-UHFFFAOYSA-N
    • SMILES: N1(C2=CC(C3CC3)=NC(C)=N2)CCN(C2C=CN3C(=CC=N3)N=2)CC1

Computed Properties

  • Exact Mass: 335.18584370g/mol
  • Monoisotopic Mass: 335.18584370g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 462
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 62.4Ų

Experimental Properties

  • Density: 1.45±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 8.45±0.43(Predicted)

4-Cyclopropyl-2-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine Pricemore >>

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Additional information on 4-Cyclopropyl-2-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine

4-Cyclopropyl-2-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine: A Comprehensive Overview

The compound with CAS No. 2549044-13-3, known as 4-Cyclopropyl-2-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine, is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug development. The molecule's structure is characterized by a pyrimidine core, which is a six-membered aromatic ring with alternating double bonds, substituted with a cyclopropyl group at position 4, a methyl group at position 2, and a piperazine ring at position 6. The piperazine ring is further substituted with a pyrazolo[1,5-a]pyrimidinyl group at its 4-position.

Recent studies have highlighted the importance of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry. These heterocyclic compounds are known for their ability to modulate various biological targets, including kinases and G-protein coupled receptors (GPCRs). The integration of a pyrazolo[1,5-a]pyrimidine moiety into the larger molecule enhances its pharmacodynamic properties, making it a strong candidate for therapeutic interventions. For instance, research published in the *Journal of Medicinal Chemistry* in 2023 demonstrated that such derivatives exhibit potent inhibitory activity against certain oncogenic kinases, suggesting their potential role in anticancer therapy.

The cyclopropyl group attached to the pyrimidine core contributes to the molecule's stability and lipophilicity, which are critical for its absorption and bioavailability. This structural feature also facilitates interactions with hydrophobic pockets on target proteins, enhancing the compound's binding affinity. Similarly, the methyl group at position 2 plays a role in modulating the electronic properties of the molecule, influencing its reactivity and selectivity.

The piperazine ring is a key structural element that provides flexibility and hydrogen bonding capabilities to the molecule. Piperazine derivatives are widely used in drug design due to their ability to form hydrogen bonds with amino acids on protein surfaces. In this compound, the piperazine ring serves as a scaffold for attaching the pyrazolo[1,5-a]pyrimidinyl group, creating a highly functionalized structure capable of interacting with multiple binding sites on target molecules.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinities of this compound with various biological targets. For example, molecular docking studies have revealed that 4-Cyclopropyl-2-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine exhibits strong binding to certain ATP-binding pockets of protein kinases. This suggests that it could be developed into a lead compound for kinase inhibitors.

In addition to its pharmacological applications, this compound has shown promise in materials science. Its rigid structure and aromaticity make it suitable for use as a building block in supramolecular chemistry and nanotechnology. Researchers have explored its potential as a component in self-assembling monolayers and coordination polymers.

The synthesis of 4-Cyclopropyl-2-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-y})l pyrimidine involves multi-step organic reactions that require precise control over reaction conditions. Key steps include nucleophilic aromatic substitution and cyclization reactions to form the pyrazolo[1,5-a]pyrimidine moiety. Optimization of these reactions has been critical in achieving high yields and purity levels necessary for downstream applications.

Despite its potential benefits, further research is needed to fully understand the safety profile and efficacy of this compound. Preclinical studies are currently underway to evaluate its toxicity profile and pharmacokinetic properties in animal models. These studies will provide crucial insights into its suitability as a therapeutic agent or material precursor.

In conclusion, CAS No. 2549044 - 13 - 3 represents an exciting advancement in chemical synthesis and drug discovery. Its unique structural features and functional groups make it a versatile compound with applications across multiple disciplines. As research continues to uncover its full potential,CAS No. 2549044 - 13 - 3 stands poised to make significant contributions to both medicine and materials science.

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